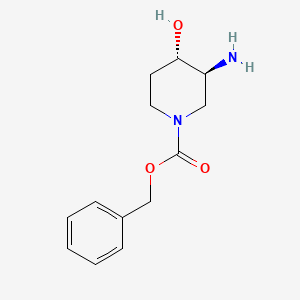

trans-3-Amino-1-cbz-4-hydroxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBBZJXAWNVLSE-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Advanced Analytical Techniques

Methodologies for Enantiomeric and Diastereomeric Excess Determination

The determination of enantiomeric excess (e.e.) and diastereomeric excess (d.e.) is critical for assessing the stereochemical purity of a sample. These measurements quantify the prevalence of one enantiomer or diastereomer over its counterpart.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For aminopiperidine derivatives, direct analysis can be challenging. Therefore, a common strategy involves derivatization of the amino group to introduce a chromophore, which enhances UV detection and can improve chiral recognition. google.comgoogle.com For instance, derivatization with benzoyl chloride can be employed. google.com The separation of the enantiomers of the resulting derivative is then achieved using a chiral column, often one packed with a glycoprotein (B1211001) or a macrocyclic glycopeptide like teicoplanin. google.com The mobile phase typically consists of an aqueous buffer and an organic modifier, with the precise composition optimized to achieve the best resolution. google.com The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers in the chromatogram.

Below is a table representing typical, illustrative conditions for the chiral HPLC analysis of a derivatized aminopiperidine compound.

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T, CHIRAL-AGP) | Provides stereoselective interactions for enantiomeric separation. google.com |

| Mobile Phase | Isocratic mixture of aqueous phosphate (B84403) buffer and an organic solvent (e.g., Acetonitrile, Methanol). google.com | Elutes the compounds from the column; composition is optimized for resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the mobile phase and affects separation efficiency. |

| Detection | UV Spectrophotometry (e.g., at 254 nm) | Detects the analytes as they elute, particularly after derivatization. google.com |

| Column Temperature | 25 - 40 °C | Can influence the kinetics of interaction with the CSP and affect resolution. |

Assignment of Absolute Configuration

While HPLC can separate enantiomers, it does not inherently reveal their absolute configuration (i.e., whether they are R or S at each chiral center). Several methods can be employed for this purpose. One common approach for related hydroxy-piperidine structures is the application of Mosher's method, which utilizes nuclear magnetic resonance (NMR) spectroscopy. researchgate.net In this technique, the chiral alcohol is esterified with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester, the absolute configuration of the original alcohol can be deduced.

Alternatively, single-crystal X-ray crystallography provides the most definitive assignment of absolute configuration. This method involves growing a suitable crystal of a single enantiomer (or a derivative thereof) and analyzing the diffraction pattern of X-rays passing through it. The resulting electron density map provides a precise three-dimensional structure of the molecule, unambiguously revealing the spatial arrangement of all atoms and thus the absolute stereochemistry. documentsdelivered.com

Conformational Analysis of trans-Substituted Piperidine (B6355638) Systems

The piperidine ring is not planar and typically adopts a low-energy chair conformation, similar to cyclohexane. For trans-3-Amino-1-cbz-4-hydroxypiperidine, the substituents at the C3 and C4 positions have a trans relationship. In a chair conformation, this means that the two substituents will be on opposite sides of the ring's general plane. This can result in two primary chair conformations: one where the substituents are diaxial (both pointing up and down, respectively) and one where they are diequatorial (both pointing out from the periphery of the ring). The diequatorial conformation is generally more stable due to reduced steric hindrance. The bulky carbamate (B1207046) (Cbz) group on the nitrogen atom also influences the ring's conformational equilibrium.

NMR spectroscopy is an indispensable tool for investigating the conformational preferences of molecules in solution. nih.gov For substituted piperidine systems, ¹H NMR provides a wealth of information through chemical shifts and, most importantly, scalar (J) coupling constants between adjacent protons.

The magnitude of the three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring the coupling constants between protons on the piperidine ring, one can estimate the dihedral angles and thus determine the relative orientation of the protons (axial or equatorial). This, in turn, reveals the preferred conformation of the ring and the orientation of its substituents. researchgate.net

For example, a large coupling constant (typically 8-13 Hz) between two vicinal methine protons on a cyclohexane-like ring is indicative of an axial-axial relationship (dihedral angle ~180°). In contrast, smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Two-dimensional (2D) NMR techniques are also employed for a more detailed analysis. researchgate.net

COSY (Correlation Spectroscopy) helps identify which protons are coupled to each other, aiding in the assignment of signals within the complex piperidine spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for distinguishing between axial and equatorial positions, as 1,3-diaxial protons are spatially close and will show a NOE cross-peak, which is absent between 1,3-diequatorial or 1,3-axial-equatorial protons.

The table below summarizes the interpretation of typical proton-proton coupling constants in determining the conformation of a piperidine ring.

| Proton Relationship | Typical ³J Value (Hz) | Dihedral Angle (approx.) | Inferred Conformation |

| Axial - Axial | 8 - 13 | 180° | Consistent with a stable chair conformation. |

| Axial - Equatorial | 2 - 5 | 60° | Consistent with a stable chair conformation. |

| Equatorial - Equatorial | 2 - 5 | 60° | Consistent with a stable chair conformation. |

Furthermore, the presence of the Cbz group introduces an amide bond, which can exhibit restricted rotation, potentially leading to the observation of multiple conformers (rotamers) in the NMR spectrum at room temperature. nih.gov

Derivatization and Structural Diversification of Trans 3 Amino 1 Cbz 4 Hydroxypiperidine

Functionalization Strategies for Amine and Hydroxyl Moieties

The presence of a primary amine and a secondary hydroxyl group on the piperidine (B6355638) ring allows for a wide range of selective chemical modifications. The Cbz group on the ring nitrogen is relatively stable, enabling derivatization at the C3-amino and C4-hydroxyl positions.

The primary amine at the C3 position is a versatile nucleophile, readily participating in a variety of bond-forming reactions. Standard protocols can be employed for N-acylation with acid chlorides or anhydrides to form amides, N-sulfonylation with sulfonyl chlorides to produce sulfonamides, and reductive amination with aldehydes or ketones to yield secondary amines. Furthermore, N-alkylation can be achieved using alkyl halides, although careful control of conditions is necessary to prevent over-alkylation.

The secondary hydroxyl group at the C4 position can be functionalized through O-acylation to form esters or O-alkylation to generate ethers. These modifications are significant as they can alter the compound's polarity, hydrogen-bonding capacity, and metabolic stability. For instance, converting the hydroxyl group into an ether linkage can enhance lipophilicity and improve cell membrane permeability. The choice of reagents and reaction conditions allows for a high degree of control over the final product.

| Functional Group | Reaction Type | Reagent Example | Resulting Moiety |

|---|---|---|---|

| C3-Amine | N-Acylation | Acetyl Chloride (CH₃COCl) | Acetamide |

| C3-Amine | N-Sulfonylation | Tosyl Chloride (TsCl) | Tosylsulfonamide |

| C3-Amine | N-Alkylation | Methyl Iodide (CH₃I) | Methylamine |

| C3-Amine | Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine |

| C4-Hydroxyl | O-Acylation (Esterification) | Acetic Anhydride ((CH₃CO)₂O) | Acetate Ester |

| C4-Hydroxyl | O-Alkylation (Etherification) | Benzyl (B1604629) Bromide (BnBr), NaH | Benzyl Ether |

Synthesis of Structurally Constrained Analogs

To explore specific regions of chemical space and improve binding affinity to biological targets, the flexible piperidine ring can be incorporated into more rigid, structurally constrained systems. nih.gov The synthesis of such analogs often involves intramolecular reactions that form new rings, resulting in bicyclic or polycyclic scaffolds. acs.org

The amine and hydroxyl groups of trans-3-Amino-1-cbz-4-hydroxypiperidine are ideal handles for initiating such cyclizations. For example, these two groups can be bridged by a linker, which is introduced by reacting both functionalities with a suitable bifunctional reagent. Subsequent intramolecular cyclization can lead to the formation of fused or bridged bicyclic systems, such as oxazines or other heterocyclic structures. Photochemical methods, like intramolecular [2+2] cycloadditions, have also been employed to create bicyclic piperidinones from diene precursors, which can be reduced to the corresponding piperidines. nih.gov These strategies effectively lock the piperidine ring into a specific chair or twist-boat conformation, reducing its conformational flexibility and providing a more defined spatial arrangement of substituents. nih.gov The resulting constrained analogs are invaluable tools for probing structure-activity relationships (SAR). nih.govresearchgate.net

Conjugation with Peptides and Peptidomimetics

The structural features of this compound make it an excellent scaffold for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved metabolic stability and oral bioavailability. nih.gov The 3-amino group can serve as a non-natural amino acid surrogate, allowing its incorporation into a peptide sequence through standard solid-phase or solution-phase peptide synthesis techniques. nih.gov

After selective deprotection of the C3-amino group, it can form an amide bond with the carboxyl group of an adjacent amino acid. The piperidine ring imposes a significant conformational constraint on the peptide backbone, often inducing turn-like structures similar to β-turns. nih.gov The C4-hydroxyl group can be further functionalized to mimic the side chain of amino acids like serine or threonine, or it can be used as an attachment point for other functional moieties. The incorporation of such rigid scaffolds can enhance the binding affinity and selectivity of the resulting peptide analog for its target receptor or enzyme. nih.gov

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Selective deprotection of an orthogonally protected C3-amine (e.g., Boc group instead of free amine). | Trifluoroacetic Acid (TFA) | Free C3-amine on piperidine scaffold |

| 2 | Peptide coupling with an N-protected amino acid (e.g., Fmoc-Gly-OH). | HATU, DIPEA | Dipeptide analog: Fmoc-Gly-[piperidine]-Cbz |

| 3 | Fmoc deprotection to reveal N-terminal amine. | Piperidine in DMF | Free N-terminus for chain extension |

| 4 | Coupling with a second N-protected amino acid (e.g., Fmoc-Ala-OH). | HATU, DIPEA | Tripeptide analog: Fmoc-Ala-Gly-[piperidine]-Cbz |

Scaffold Hopping and Skeletal Remodeling Approaches

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while retaining similar biological activity. nih.gov This approach can lead to compounds with novel intellectual property, improved physicochemical properties, or different side-effect profiles. nih.gov Skeletal remodeling, a related concept, involves chemically transforming an existing molecular skeleton into a new one, for instance, through ring expansion, contraction, or atom insertion/deletion reactions. researchgate.netnih.gov

For the this compound scaffold, several remodeling approaches are conceivable. Ring expansion could potentially be achieved through reactions like the Tiffeneau–Demjanov rearrangement on a derived aminoketone, transforming the six-membered piperidine ring into a seven-membered azepane. Conversely, ring contraction could yield substituted pyrrolidines. More advanced skeletal editing techniques, such as nitrogen atom insertion, have been demonstrated to convert pyrrolidines into tetrahydropyridazines, highlighting the potential for profound skeletal transformations on saturated heterocycles. nih.gov Such strategies allow chemists to escape the confines of a particular chemical series and explore entirely new regions of biologically relevant chemical space. researchgate.net

Role As a Versatile Chiral Building Block in Advanced Organic Synthesis

Applications as Chiral Synthons and Intermediates for Complex Molecule Construction

As a chiral synthon, trans-3-Amino-1-cbz-4-hydroxypiperidine offers chemists a pre-packaged arrangement of stereochemistry and functionality. The synthesis of substituted piperidines with controlled stereochemistry is a significant challenge in organic chemistry. researchgate.net Utilizing a readily available building block like this piperidine (B6355638) derivative circumvents the need for complex asymmetric syntheses or chiral resolutions later in a synthetic sequence. google.com Its rigid conformation allows for the predictable transfer of its stereochemical information into a larger, more complex target molecule. The vicinal amino-alcohol motif is a key feature in many natural products and pharmaceuticals, and this compound provides direct access to that arrangement on a piperidine scaffold. The orthogonal protecting groups (Cbz vs. the free amine) allow for selective manipulation of the different nitrogen atoms, enabling sequential chemical transformations.

Integration into Novel Nitrogen-Heterocycle Architectures

The functional handles on this compound facilitate its use as a scaffold for building novel and more complex nitrogen-containing heterocyclic systems. The secondary amine within the piperidine ring and the primary amino group can both participate in cyclization reactions to form fused or spirocyclic ring systems. For example, the amino group could be acylated and then cyclized onto the piperidine nitrogen or an adjacent carbon. The hydroxyl group can be converted into a good leaving group to facilitate intramolecular nucleophilic substitution by the amino group, leading to the formation of bicyclic structures. This strategy is employed in the synthesis of various bioactive molecules where a rigid, polycyclic core is necessary for locking in a specific conformation required for biological activity. The development of dipeptidyl peptidase IV (DPP-4) inhibitors, for instance, has utilized substituted aminopyrrolidines as core building blocks for constructing the final complex inhibitors. nih.gov

Precursor in Non-protein Amino Acid and Oligopeptide Synthesis

The structural rigidity of the piperidine ring makes this compound an excellent precursor for non-proteinogenic (non-natural) amino acids and peptidomimetics. nih.gov In drug discovery, replacing natural amino acids in a peptide sequence with conformationally constrained mimics can lead to peptides with enhanced stability against enzymatic degradation and improved receptor selectivity. nih.gov The trans-3-amino-4-hydroxypiperidine scaffold can serve as a constrained isostere for various amino acids, such as phenylalanine or other residues, by presenting its functional groups in a defined spatial orientation. nih.gov For example, 3-amino-2-piperidone derivatives have been successfully used as conformationally restricted isosteres for phenylalanine in the design of renin inhibitors. nih.gov The defined distance and angle between the amino and carboxyl-surrogate groups (derivatized from the hydroxyl group or another position) mimic the geometry of natural peptide backbones, while the piperidine ring replaces the flexible side chain, reducing the conformational freedom of the resulting oligopeptide.

Contribution to Pharmacophore Development and Design Principles

In computational drug design, a pharmacophore is an abstract model of the key steric and electronic features required for a molecule to interact with a specific biological target. nih.gov The defined three-dimensional structure of this compound makes it an ideal scaffold for designing molecules that fit a particular pharmacophore model. Its functional groups serve as key pharmacophoric features that can be systematically modified. The use of rigid heterocyclic scaffolds is a common strategy in medicinal chemistry to develop potent and selective inhibitors for targets like kinases or other enzymes. nih.govnih.gov

The potential pharmacophoric contributions of this molecule are detailed in the table below.

| Structural Feature | Pharmacophoric Role | Potential Interactions | Modulation Potential |

|---|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Forms key hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser) in a protein active site. | Can be etherified or esterified to act as a linker attachment point or to modify polarity. |

| Amino Group (-NH2) | Hydrogen Bond Donor, Basic Center | Can form hydrogen bonds and salt bridges with acidic residues (e.g., Asp, Glu). | Can be acylated, alkylated, or used as a point of attachment for building larger molecules. |

| Piperidine Ring | Rigid Scaffold | Positions the functional groups in a defined 3D space, reducing conformational entropy upon binding. | Serves as the core structure; substitution on the ring can be used to explore the shape of the binding pocket. |

| Cbz Protecting Group | Hydrophobic/Aromatic Feature | Can engage in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). | Can be replaced with other groups to fine-tune hydrophobic interactions or serve as a handle for further synthesis. |

Utility in the Synthesis of Protein Degrader Building Blocks

Targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs) has emerged as a powerful therapeutic modality. nih.gov PROTACs are bifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker. nih.gov The piperidine scaffold is highly relevant in this field.

Firstly, piperidine and piperazine (B1678402) rings are frequently incorporated into PROTAC linkers to enhance solubility, improve cell permeability, and impart conformational rigidity, which can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase. nih.govexplorationpub.com The this compound molecule can be readily elaborated into such linker components.

Secondly, and more significantly, this scaffold is a close analog of hydroxyproline (B1673980), the core recognition motif for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly used E3 ligases in PROTAC design. researchgate.netenamine.net VHL ligands are essential building blocks for a large class of PROTACs. nih.govepa.gov The synthesis of VHL ligands often starts from hydroxyproline derivatives. Given the structural and stereochemical similarity, this compound represents a valuable starting material for the synthesis of novel E3 ligase ligands with potentially different binding kinetics, selectivity, or physicochemical properties compared to traditional hydroxyproline-based ligands.

Computational Chemistry and Advanced Modeling Studies

Molecular Docking and Induced Fit Docking for Understanding Ligand-Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of ligands, such as derivatives of trans-3-Amino-1-cbz-4-hydroxypiperidine, within the active sites of biological targets like enzymes and receptors.

In studies involving piperidine (B6355638) derivatives, molecular docking has been successfully employed to elucidate their binding affinities and interaction mechanisms. For instance, research on 4-amino methyl piperidine derivatives as potential analgesics utilized molecular docking to investigate their interactions with the µ-opioid receptor. The results revealed significant binding scores and detailed the encapsulation of these derivatives within the binding pocket, highlighting key interactions with specific amino acid residues. tandfonline.com Similarly, molecular modeling of N-functionalized piperidine derivatives has predicted their binding modes within the active site of the dopamine (B1211576) D2 receptor. tandfonline.comresearchgate.net

For this compound, docking studies would be crucial in predicting how the molecule or its derivatives orient themselves within a target's active site. Key interactions would likely involve:

Hydrogen bonding: The hydroxyl and amino groups are prime candidates for forming hydrogen bonds with polar residues in a binding pocket.

Aromatic interactions: The carbobenzyloxy (Cbz) group's phenyl ring can engage in π-π stacking or hydrophobic interactions.

Conformational analysis: The trans configuration of the substituents on the piperidine ring dictates a specific three-dimensional shape that influences its fit into a binding site.

Table 1: Potential Molecular Interactions of this compound in a Receptor Binding Site

| Functional Group | Potential Interaction Type | Interacting Residues (Examples) |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr |

| Amino (-NH2) | Hydrogen Bond Donor | Asp, Glu |

| Carbobenzyloxy (Cbz) | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Piperidine Ring | Van der Waals, Hydrophobic | Ala, Val, Leu, Ile |

Induced Fit Docking (IFD) is a more advanced technique that accounts for the flexibility of the receptor's active site. This method allows for side-chain and backbone movements of the protein upon ligand binding, providing a more realistic representation of the binding event. For a flexible molecule like a piperidine derivative, IFD can reveal conformational changes in the target protein that are essential for optimal binding, offering deeper insights into the dynamic nature of ligand-receptor interactions. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand within its biological target over time. These simulations are invaluable for assessing the stability of ligand-protein complexes and for gaining a deeper understanding of the binding thermodynamics.

Recent studies on piperidine derivatives have utilized MD simulations to explore their structural and electronic properties in a biological environment. researchgate.net For example, MD simulations have been used to confirm the conformational stability of piperidine-based compounds when bound to their target proteins. researchgate.nettandfonline.com These simulations can reveal key information such as:

Root-Mean-Square Deviation (RMSD): To assess the stability of the ligand-protein complex over the simulation period.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the receptor.

Solvent Accessible Surface Area (SASA): To understand how the ligand's exposure to the solvent changes upon binding.

In Silico Approaches for Structure-Property Relationship (SPR) Exploration

In silico approaches for exploring Structure-Property Relationships (SPR) are essential for rational drug design. These methods use computational models to predict the physicochemical and biological properties of a molecule based on its chemical structure. For piperidine derivatives, understanding the relationship between structural modifications and biological activity is crucial for optimizing lead compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico method that correlates variations in the chemical structure of a series of compounds with their biological activity. For piperidine-based compounds, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects. nih.gov

For this compound and its analogs, SPR and QSAR studies could focus on:

Modifications to the Cbz group: Replacing the Cbz group with other protecting groups or substituents could modulate lipophilicity, steric bulk, and electronic properties, thereby influencing binding affinity and pharmacokinetic properties.

Stereochemistry: The trans relationship between the amino and hydroxyl groups is a critical structural feature. In silico studies could explore how altering this stereochemistry to a cis configuration would impact binding and activity.

By systematically modifying the structure of this compound and calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area), researchers can build predictive QSAR models. These models can then be used to design new derivatives with enhanced potency and selectivity, thereby guiding synthetic efforts and reducing the time and cost of drug development. researchgate.netmdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different enantiomers can have vastly different biological effects. A major thrust in modern synthetic chemistry is the development of novel catalytic systems that can deliver chiral piperidines with high stereoselectivity.

Recent breakthroughs include the use of iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts, which provides access to valuable cis-configurated hydroxypiperidine esters with excellent yield, enantioselectivity, and diastereoselectivity (up to 96% yield, 97% ee, and >20:1 dr). rsc.org This dearomatization strategy is notable for its broad substrate scope and applicability in both batch and continuous flow processes, enhancing its practical utility. rsc.org

Furthermore, chemo-enzymatic approaches are gaining prominence as a sustainable and highly selective alternative. nih.gov A key example is the asymmetric dearomatization of activated pyridines using a one-pot amine oxidase/ene imine reductase cascade. nih.gov This method allows for the preparation of stereo-defined 3- and 3,4-substituted piperidines with precise stereochemical control, demonstrating the power of combining chemical synthesis with biocatalysis. nih.gov Biocatalysis, in general, offers a greener alternative to traditional transition metal-catalyzed routes, enabling the installation of chiral amine functionalities with exceptional stereocontrol. mdpi.com

Future work will likely focus on creating synergistic catalytic systems, such as combining metal catalysts with photocatalysts, to unlock new reaction pathways and further improve stereoselective control in the synthesis of complex diol-containing structures. nih.gov

Exploration of Diversified Chemical Space via Combinatorial and Diversity-Oriented Synthesis

To accelerate the discovery of new drug candidates, researchers are moving beyond the synthesis of single target molecules and towards the creation of diverse molecular libraries. Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy to generate structurally complex and diverse small molecules from simple starting materials. nih.gov

An effective DOS protocol has been designed and validated for producing 2,4,6-trisubstituted piperidine (B6355638) congeners. nih.gov This strategy utilizes a modular approach, exploiting Anion Relay Chemistry (ARC) followed by intramolecular cyclization, to access a wide matrix of stereoisomers. nih.gov The inclusion of synthetic handles, such as dithiane groups, within the generated scaffolds allows for further chemoselective diversification. nih.gov

The overarching goal of DOS is to populate chemical space with molecules that possess a high degree of three-dimensional complexity, a feature highly valued in medicinal chemistry for improving target engagement and pharmacokinetic properties. clarkegroupchem.org The exploration of diversified chemical space around the hydroxypiperidine core through combinatorial and diversity-oriented synthesis will undoubtedly expand the accessible range of bioactive compounds and increase the probability of identifying novel therapeutic agents.

Advancements in Asymmetric Synthetic Methodologies for Hydroxypiperidines

Continuous innovation in asymmetric synthesis provides chemists with more efficient and selective tools to construct chiral hydroxypiperidines. These methodologies are crucial for producing enantiomerically pure compounds required for pharmaceutical development.

Biocatalytic asymmetric reduction is a prime example of an advanced methodology. The synthesis of (S)-N-Boc-3-hydroxypiperidine, an important intermediate for anticancer drugs, can be achieved through the asymmetric reduction of N-Boc-3-piperidone catalyzed by a ketoreductase. mdpi.com Co-expressing the ketoreductase with a glucose dehydrogenase in the same cell streamlines the process by regenerating the necessary cofactor. mdpi.com Similarly, baker's yeast has been successfully used for the stereoselective reduction of various oxo-piperidine dicarboxylates, yielding hydroxy-piperidine derivatives with high diastereomeric and enantiomeric excess. nottingham.ac.uk

In parallel, asymmetric intramolecular aza-Michael cyclizations have become a well-established method for synthesizing nitrogen heterocycles. whiterose.ac.uk The use of chiral phosphoric acids as catalysts has proven effective in producing substituted piperidines and spiropiperidines in good yields and with excellent enantioselectivities. whiterose.ac.uk Extensive optimization of reaction parameters, including the catalyst, solvent, and temperature, is key to achieving high selectivity. whiterose.ac.uk These methods, along with asymmetric "Clip-Cycle" reactions, are expanding the toolkit for creating stereochemically complex piperidine rings from readily available precursors. clarkegroupchem.org

| Methodology | Catalyst/Reagent | Key Feature | Product Type |

| Asymmetric Hydrogenation | Iridium Catalyst | High yield and stereoselectivity | cis-Hydroxypiperidine Esters rsc.org |

| Chemo-enzymatic Cascade | Amine Oxidase/Ene Imine Reductase | Precise stereochemical control | 3- and 3,4-Substituted Piperidines nih.gov |

| Asymmetric Reduction | Ketoreductase (KRED) | High selectivity for chiral alcohols | (S)-N-Boc-3-hydroxypiperidine mdpi.com |

| Asymmetric Cyclization | Chiral Phosphoric Acid (CPA) | Access to enantioenriched scaffolds | Substituted Spiropiperidines whiterose.ac.uk |

Innovations in Analytical Techniques for Precise Chiral Discrimination

The synthesis of enantiomerically pure compounds necessitates the use of precise analytical techniques to verify their chiral purity. Innovations in this area are focused on improving the resolution, sensitivity, and efficiency of chiral separation methods. bohrium.com

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of chiral analysis. mdpi.com A significant advancement is the development of specialized chiral stationary phases (CSPs) that enable the direct separation of enantiomers. mdpi.comwikipedia.org For instance, an isocratic Normal Phase-HPLC method using a Chiralpak-IC3 column has been developed to effectively separate and quantify the undesired (R)-isomer from the desired (S)-1-Boc-3-hydroxypiperidine product. researchgate.net This type of methodology is critical for quality control in pharmaceutical manufacturing. researchgate.net

Beyond HPLC, a range of techniques including Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are employed for chiral analysis. mdpi.com The choice of technique often depends on the specific properties of the molecule being analyzed. bohrium.com Recent improvements in these methods, often coupled with mass spectrometry (MS), allow for the precise detection and quantification of enantiomers even in complex biological matrices. mdpi.com The development of novel derivatization reagents further enhances the ability to detect trace levels of chiral impurities. mdpi.com

| Technique | Key Component/Principle | Application Example |

| Normal Phase HPLC | Chiral Stationary Phase (e.g., Chiralpak-IC3) | Quantifying (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine. researchgate.net |

| Gas Chromatography (GC) | Chiral Stationary Phase | Established technique for enantioseparation of amino acid enantiomers. mdpi.com |

| Capillary Electrophoresis (CE) | Chiral Selectors in Buffer | High separation efficiency and rapid analysis times for chiral drugs. mdpi.com |

| LC-MS | Derivatization Reagents (e.g., Marfey's reagent) | Determining chirality of amino acids in peptides. mdpi.com |

Integration into New Chemical Biology Tools Beyond Existing Applications

The unique structural and functional characteristics of hydroxypiperidines make them ideal scaffolds for the development of novel chemical biology tools. These tools are designed to probe, visualize, and manipulate biological systems, offering insights into disease mechanisms and aiding in drug discovery. nih.gov

The functional groups present on the trans-3-Amino-1-cbz-4-hydroxypiperidine core—a secondary amine (after deprotection) and a hydroxyl group—are amenable to bioconjugation. This allows for the attachment of reporter molecules (like fluorophores for imaging), affinity tags, or other chemical probes. Such modified hydroxypiperidines could be used to investigate the biological targets of piperidine-containing drugs or to develop activity-based probes for specific enzyme families, such as serine hydrolases. nih.gov

Furthermore, by incorporating hydroxypiperidine scaffolds into fragment libraries, such as DNA-encoded libraries, researchers can screen for binders against a vast array of biological targets. The inherent three-dimensional nature of the piperidine ring is advantageous for disrupting protein-protein interactions or engaging with complex binding sites. The development of such chemical tools will enable the visualization of biomolecules in living cells, the regulation of cell-signaling networks, and the identification of new therapeutic targets, extending the utility of the hydroxypiperidine scaffold far beyond its traditional role as a component of a final drug molecule. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-3-Amino-1-cbz-4-hydroxypiperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as carbamate protection (Cbz group) and stereoselective hydroxylation. For example, intermediates like 4-aminomethylpiperidine can undergo benzylation under anhydrous conditions (e.g., THF, 0–5°C) to introduce the Cbz group, followed by hydroxylation using oxidizing agents like mCPBA . Yield optimization requires precise control of reaction time (e.g., 12–24 hours) and stoichiometry of reagents (e.g., 1.2 equivalents of oxidizing agent). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the trans-isomer .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying the trans-configuration. Key diagnostic signals include coupling constants () between axial and equatorial protons (e.g., for trans-3,4-substituted piperidines). X-ray crystallography provides definitive proof of stereochemistry if crystalline derivatives are obtainable .

Q. What analytical techniques are recommended for characterizing impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard for identifying byproducts like cis-isomers or deprotected amines. For example, a C18 reverse-phase column with acetonitrile/water (60:40) can resolve impurities with retention time differences ≥0.5 minutes .

Advanced Research Questions

Q. How does the Cbz protecting group influence the reactivity of the piperidine nitrogen in downstream functionalization?

- Methodological Answer : The Cbz group stabilizes the amine against nucleophilic substitution but may sterically hinder reactions at the nitrogen. For instance, alkylation or acylation reactions require activation via deprotonation (e.g., using NaH or LDA) or transition-metal catalysts (e.g., Pd-mediated cross-couplings). Comparative studies with Boc-protected analogs show lower yields for Cbz derivatives in SN2 reactions due to bulkiness .

Q. What strategies mitigate racemization during synthetic steps involving the 3-amino and 4-hydroxy groups?

- Methodological Answer : Low-temperature conditions (−20°C to 0°C) and non-polar solvents (e.g., dichloromethane) minimize epimerization. Chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acyl transfer) can enhance enantiomeric excess (ee >98%). Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) is recommended .

Q. How can computational modeling predict the conformational stability of this compound in solution?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model energy barriers for chair-to-chair inversions. Solvent effects are simulated using the polarizable continuum model (PCM). Experimental validation via variable-temperature NMR (VT-NMR) correlates computed ΔG values with observed line-shape changes .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

- Methodological Answer : Batch-to-batch consistency requires rigorous control of reaction kinetics (e.g., using flow chemistry for exothermic steps) and in-process monitoring (e.g., inline FTIR). Pilot-scale studies reveal that hydroxylation steps are particularly sensitive to oxygen levels, necessitating inert atmospheres (N/Ar) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Variations often arise from impurities or polymorphic forms. Reproducibility requires standardized recrystallization protocols (e.g., slow cooling in ethanol/water). Cross-referencing with high-purity commercial standards (e.g., PubChem data ) and collaborative inter-laboratory validation are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.